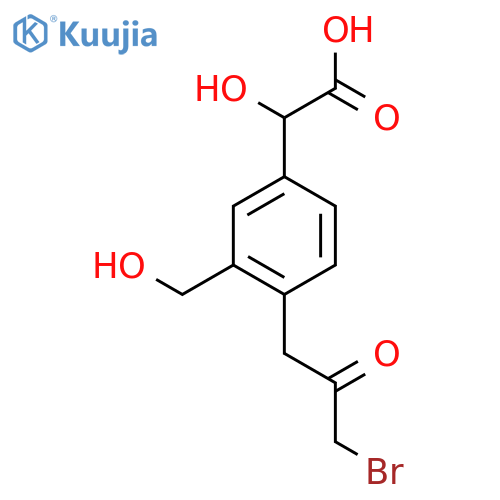

Cas no 1806369-60-7 (4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid)

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid

-

- インチ: 1S/C12H13BrO5/c13-5-10(15)4-7-1-2-8(3-9(7)6-14)11(16)12(17)18/h1-3,11,14,16H,4-6H2,(H,17,18)

- InChIKey: ANOLVQLXFYDQOI-UHFFFAOYSA-N

- SMILES: BrCC(CC1C=CC(C(C(=O)O)O)=CC=1CO)=O

計算された属性

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 18

- 回転可能化学結合数: 6

- 複雑さ: 307

- トポロジー分子極性表面積: 94.8

- XLogP3: 0.4

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015026339-500mg |

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid |

1806369-60-7 | 97% | 500mg |

823.15 USD | 2021-06-18 | |

| Alichem | A015026339-1g |

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid |

1806369-60-7 | 97% | 1g |

1,460.20 USD | 2021-06-18 | |

| Alichem | A015026339-250mg |

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid |

1806369-60-7 | 97% | 250mg |

470.40 USD | 2021-06-18 |

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid 関連文献

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acidに関する追加情報

Research Brief on 4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid (CAS: 1806369-60-7)

4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid (CAS: 1806369-60-7) is a chemically synthesized intermediate with significant potential in pharmaceutical and biochemical research. Recent studies have highlighted its role as a key precursor in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and targeted drug delivery systems. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological activities.

The compound's unique structural features, including the bromo-ketone and hydroxymethyl functional groups, make it a versatile building block for medicinal chemistry. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its utility in the design of covalent inhibitors targeting cysteine proteases and other enzymes involved in inflammatory and oncogenic pathways. These studies underscore the compound's potential in addressing unmet medical needs.

In a 2023 study, researchers employed 4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid as a starting material for the synthesis of irreversible inhibitors of cathepsin B, a protease implicated in tumor metastasis. The study demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity and high selectivity, paving the way for further preclinical evaluation. Another recent investigation explored its use in photoaffinity labeling, leveraging the bromo-ketone moiety for crosslinking studies to elucidate protein-ligand interactions.

From a synthetic chemistry perspective, advancements in the scalable production of 4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid have been reported, with optimized protocols yielding higher purity and reduced byproducts. These improvements are critical for its broader adoption in drug discovery pipelines. Additionally, computational modeling studies have provided insights into the compound's reactivity and binding modes, facilitating rational drug design.

Despite these promising developments, challenges remain, including the need for further pharmacokinetic and toxicological profiling of derivatives. Future research directions may focus on expanding the compound's applications in targeted therapies and exploring its potential in combination treatments. Overall, 4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid represents a valuable tool in the ongoing quest for innovative therapeutic solutions, with its full potential yet to be realized.

1806369-60-7 (4-(3-Bromo-2-oxopropyl)-3-(hydroxymethyl)mandelic acid) Related Products

- 2034299-52-8(2-((4-Fluorophenyl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone)

- 63751-90-6(1,2-Cyclopropanedicarboxylic acid, 1-chloro-)

- 1798522-72-1(2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one)

- 1903651-00-2(N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)

- 89898-93-1(5-Nitrophthalazin-1(2H)-one)

- 2025-33-4(Benzo[c]isoxazol-3-amine)

- 941934-30-1(N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-nitrobenzene-1-sulfonamide)

- 2172137-35-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid)

- 1016522-88-5(4-Fluoro-3-(methoxymethyl)phenylmethanamine)

- 133216-45-2(N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride)